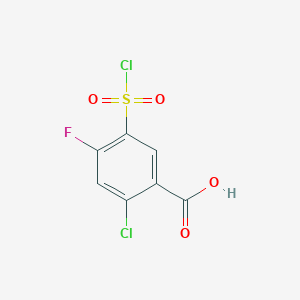

2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid

Description

Propriétés

IUPAC Name |

2-chloro-5-chlorosulfonyl-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO4S/c8-4-2-5(10)6(15(9,13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPIIRYHSQOQRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404386 | |

| Record name | 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264927-50-6 | |

| Record name | 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid" properties and structure

An In-Depth Technical Guide to 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic Acid

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a highly functionalized aromatic compound that serves as a critical building block in advanced organic synthesis.[1][2] Its unique arrangement of three distinct reactive centers—a carboxylic acid, a chlorosulfonyl group, and a halogenated benzene ring—makes it a valuable precursor for the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. The presence of chlorine and fluorine atoms on the aromatic ring modulates the electronic properties and reactivity of the functional groups, offering chemists precise control over synthetic outcomes. This guide provides a comprehensive overview of its properties, structure, synthesis, and reactivity, offering field-proven insights for researchers and drug development professionals.

Chemical Structure and Identifiers

The structural integrity of a synthetic building block is paramount. This compound is characterized by a benzene ring substituted at positions 2, 4, and 5 with chloro, fluoro, and chlorosulfonyl groups, respectively, and a carboxylic acid at position 1.

Key Identifiers:

-

Synonyms: 2-Chloro-4-fluoro-5-(chlorosulfonyl)benzoic acid[4]

-

InChI Key: QOPIIRYHSQOQRN-UHFFFAOYSA-N[1]

Physicochemical and Safety Properties

Understanding the physical properties and safety profile is essential for proper handling, storage, and application in experimental design. The compound is a stable, solid material under standard conditions.

| Property | Value | Source(s) |

| Appearance | Off-white to white solid/crystalline powder | [5][6] |

| Melting Point | 145-148 °C | [1][2][4] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like diethyl ether. | [7][8] |

| Purity | Typically available at ≥98% | [1] |

Safety and Handling: This compound is classified as a corrosive solid.[1][5] It causes severe skin burns and eye damage.[1][9] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory. All manipulations should be performed in a well-ventilated area or a chemical fume hood.[5][10]

-

GHS Classification: Skin Corrosion/Irritation Category 1B, Serious Eye Damage/Eye Irritation Category 1.[1][5]

-

Signal Word: Danger.[1]

-

Storage: Store in a cool, dry, well-ventilated area, locked up, and away from incompatible materials such as strong oxidizing agents and bases.[1][5]

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is typically achieved via electrophilic aromatic substitution. The most direct route involves the chlorosulfonation of the corresponding substituted benzoic acid. The following protocol is a representative method adapted from established procedures for similar compounds.[8][11]

Experimental Protocol: Chlorosulfonation of 2-Chloro-4-fluorobenzoic acid

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas by-product).

-

Charge Reagents: Charge the flask with 2-chloro-4-fluorobenzoic acid.

-

Addition of Chlorosulfonic Acid: Slowly and carefully add an excess of chlorosulfonic acid (typically 4-5 equivalents) to the starting material at room temperature. The reaction is exothermic and will generate HCl gas.

-

Heating: Heat the reaction mixture to 90-100 °C and maintain this temperature for several hours (e.g., 5 hours) to ensure complete conversion.[8]

-

Cooling: After the reaction is complete, cool the mixture to room temperature (25 °C).[8]

-

Quenching: Slowly pour the cooled reaction mixture into a beaker containing a slurry of crushed ice and water.[8] This step must be done with extreme caution as the quenching of residual chlorosulfonic acid is highly exothermic. This procedure precipitates the solid product.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Thoroughly wash the crude product on the filter with cold water to remove any remaining acid.[8]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as dissolving in diethyl ether and precipitating with hexane, to yield the final product of high purity.[8]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this molecule is derived from the differential reactivity of its functional groups. The chlorosulfonyl (-SO₂Cl) group is a powerful electrophile, making it highly susceptible to nucleophilic attack.[12] This reactivity is the cornerstone of its application in building complex molecular architectures.

-

Reactions at the Chlorosulfonyl Group: This is the most reactive site. It readily reacts with a wide range of nucleophiles, such as primary and secondary amines, to form stable sulfonamides.[12] This reaction is fundamental in medicinal chemistry for accessing a large class of biologically active compounds. Reaction with alcohols yields sulfonate esters.

-

Reactions at the Carboxylic Acid Group: The carboxylic acid can undergo standard transformations such as esterification (with alcohols under acidic conditions) or conversion to an amide (with amines, often requiring activation with reagents like thionyl chloride or carbodiimides). Generally, the chlorosulfonyl group is more reactive and will react preferentially if a nucleophile like an amine is added without prior protection of the carboxylic acid.

Its primary application is as an intermediate in the synthesis of N-alkylated 4-substituted methylsulfonylanthranilic acid derivatives and other complex molecules for drug discovery.[1][2]

Reactivity Pathways Diagram

Caption: Key reactivity pathways of the title compound with nucleophiles.

Spectroscopic Characterization

While specific spectral data must be obtained on a lot-specific basis, the expected characteristics can be predicted from the structure.

-

¹H NMR: The proton NMR spectrum would be complex due to the substitution pattern. One would expect to see two distinct aromatic protons, likely appearing as doublets or doublet of doublets, with chemical shifts influenced by the adjacent electron-withdrawing groups. The carboxylic acid proton would appear as a broad singlet far downfield (>10 ppm).

-

¹³C NMR: The carbon NMR would show seven distinct signals: one for the carboxyl carbon (~165-170 ppm) and six for the aromatic carbons, with their chemical shifts and C-F coupling constants being diagnostic.

-

IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and strong, characteristic stretches for the S=O bonds of the sulfonyl group (typically around 1375 cm⁻¹ and 1180 cm⁻¹).

Conclusion

This compound is a high-value, multi-functional chemical intermediate. Its well-defined structure and predictable reactivity at its chlorosulfonyl and carboxylic acid moieties provide a robust platform for the synthesis of novel compounds. For scientists in drug development and discovery, this compound offers a reliable starting point for creating diverse libraries of sulfonamides and other derivatives, facilitating the exploration of new chemical space in the quest for next-generation therapeutics.

References

- 1. This compound 98 264927-50-6 [sigmaaldrich.com]

- 2. 2-CHLORO-5-CHLOROSULFONYL-4-FLUOROBENZO& | 264927-50-6 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 2-CHLORO-5-CHLOROSULFONYL-4-FLUOROBENZO& One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. fishersci.com [fishersci.com]

- 6. 5-(chlorosulfonyl)-2-fluorobenzoic acid, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 7. Page loading... [guidechem.com]

- 8. prepchem.com [prepchem.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. prepchem.com [prepchem.com]

- 12. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic Acid

Introduction

2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid is a polysubstituted aromatic compound with significant potential as a building block in synthetic organic chemistry. Its utility in the synthesis of N-alkylated 4-substituted methylsulfonylanthranilic acid derivatives highlights its importance for researchers in medicinal chemistry and drug development. A thorough understanding of its structural features is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and purity of this compound. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in established principles and data from analogous structures.

Molecular Structure and Expected Spectroscopic Features

The molecular structure of this compound, with the chemical formula C₇H₃Cl₂FO₄S, dictates its characteristic spectroscopic signatures. The presence of a carboxylic acid group, a sulfonyl chloride group, and halogen substituents (chlorine and fluorine) on the benzene ring gives rise to a unique and interpretable set of spectral data.

| Property | Value | Source |

| CAS Number | 264927-50-6 | |

| Molecular Formula | C₇H₃Cl₂FO₄S | |

| Molecular Weight | 273.07 g/mol | |

| Melting Point | 145-148 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial structural information. The spectra are predicted based on the analysis of similar substituted benzoic acids.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the two aromatic protons and the acidic proton of the carboxylic acid.

-

Aromatic Protons (Ar-H): The two protons on the aromatic ring are in different chemical environments and will therefore appear as distinct signals. Due to spin-spin coupling with the adjacent fluorine atom and with each other, these signals are expected to be complex multiplets. Their chemical shifts will be in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effect of the electron-withdrawing substituents.

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a chemical shift typically greater than 10 ppm. This signal is also exchangeable with deuterium, a characteristic that can be confirmed by a D₂O shake experiment.

Experimental Protocol for ¹H NMR:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

For confirmation of the carboxylic acid proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to observe the disappearance of the -COOH signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (-C=O): The carbon of the carboxylic acid group is expected to appear in the range of 165-175 ppm.

-

Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts due to the different substituents. The carbons directly attached to the electron-withdrawing groups (Cl, SO₂Cl, F, COOH) will be significantly deshielded. The chemical shifts for these carbons are expected in the range of 120-145 ppm. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F).

Experimental Protocol for ¹³C NMR:

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 75 MHz or higher.

-

Broadband proton decoupling is generally used to simplify the spectrum to single lines for each carbon.

-

Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad, due to hydrogen bonding |

| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp absorption |

| S=O (Sulfonyl Chloride) | 1370-1390 (asymmetric) and 1180-1195 (symmetric) | Two strong absorptions |

| C-Cl | 700-850 | Moderate to strong absorption |

| C-F | 1000-1400 | Strong absorption |

| Aromatic C=C | 1450-1600 | Multiple moderate absorptions |

The broad O-H stretch is a hallmark of the dimeric form of carboxylic acids in the solid state.[1] The C=O stretching frequency is influenced by the electronic effects of the other substituents on the ring.[2]

Experimental Protocol for IR Spectroscopy (ATR):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the solid sample of this compound onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.[3] The most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[3] Therefore, the molecular ion will appear as a cluster of peaks at m/z = 272 (for C₇H₃³⁵Cl₂FO₄S), m/z = 274 (for C₇H₃³⁵Cl³⁷ClFO₄S), and m/z = 276 (for C₇H₃³⁷Cl₂FO₄S) with a relative intensity ratio of approximately 9:6:1.[3][4]

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways for aromatic compounds include the loss of small molecules or radicals.[5] For this compound, potential fragment ions could result from the loss of:

-

Cl (m/z - 35/37)

-

SO₂Cl (m/z - 99/101)

-

COOH (m/z - 45)

-

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

-

Ionize the sample using a beam of high-energy electrons (typically 70 eV).

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detect the ions and generate the mass spectrum.

Spectroscopic Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. While this guide presents a predictive analysis based on established principles and data from related compounds, the outlined protocols and expected spectral features serve as a robust framework for researchers working with this compound. The combination of these techniques allows for unambiguous structural confirmation and purity assessment, which are critical for its application in synthetic chemistry and drug discovery.

References

- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. pubs.acs.org [pubs.acs.org]

"2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid" as a building block in organic synthesis

An In-Depth Technical Guide to 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic Acid in Modern Organic Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the strategic application of this compound as a versatile building block in contemporary organic synthesis.

Introduction: A Multifunctional Scaffold for Complex Synthesis

This compound, with the CAS Number 86533-83-7, is a highly functionalized aromatic compound. Its structure is distinguished by the presence of three key reactive sites: a carboxylic acid, a sulfonyl chloride, and a halogen-substituted phenyl ring. This unique combination of functional groups allows for a wide range of selective chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

The strategic placement of the chloro and fluoro substituents on the aromatic ring, in conjunction with the electron-withdrawing nature of the carboxylic acid and sulfonyl chloride groups, significantly influences the reactivity of the molecule. This electronic profile facilitates specific, regioselective reactions, which are crucial for building molecular complexity in a controlled manner.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective and safe use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂FO₄S | |

| Molecular Weight | 277.07 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 165-170 °C | |

| Purity | ≥98% (typical) |

Safety and Handling:

This compound is a corrosive substance and a lachrymator. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water. All personnel handling this chemical must be thoroughly trained in its safe handling and storage procedures. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Core Synthetic Applications and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its functional groups. This allows for a stepwise and selective elaboration of the molecular scaffold.

Sulfonamide Formation via the Sulfonyl Chloride Group

The sulfonyl chloride moiety is highly electrophilic and readily reacts with primary and secondary amines to form stable sulfonamides. This reaction is one of the most common and powerful applications of this building block, as the sulfonamide linkage is a key pharmacophore in a multitude of therapeutic agents.

Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct and drive the reaction to completion.

Caption: Mechanism of Sulfonamide Formation.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add the desired primary or secondary amine (1.1 eq) dropwise to the solution.

-

Add a non-nucleophilic base, such as triethylamine (1.5 eq), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.

Amide Bond Formation via the Carboxylic Acid Group

The carboxylic acid functionality can be activated and coupled with amines to form amide bonds. This reaction is orthogonal to the sulfonamide formation, allowing for a sequential and controlled synthesis of complex molecules.

Mechanism: The carboxylic acid is typically activated using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond.

Caption: Amide Formation via Carbodiimide Activation.

Experimental Protocol: General Procedure for Amide Coupling

-

Dissolve the sulfonamide-containing intermediate (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as EDC (1.2 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a catalytic amount of a coupling additive, for instance, 1-hydroxybenzotriazole (HOBt) (0.5 eq), to suppress side reactions and improve efficiency.

-

Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once complete, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the pure amide product.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effects of the adjacent chloro, sulfonyl, and carboxyl groups. This allows for the introduction of a variety of nucleophiles, such as amines, thiols, and alkoxides, at this position.

Mechanism: The SₙAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized Meisenheimer complex. The fluoride ion, being a good leaving group, is then eliminated to restore the aromaticity of the ring.

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol: General Procedure for SₙAr Reaction

-

To a solution of the this compound derivative (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add the nucleophile (e.g., an amine or thiol, 1.2-2.0 eq).

-

Add a suitable base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to facilitate the reaction.

-

Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, pour it into ice-water, and acidify with a dilute acid (e.g., 1M HCl) if necessary to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization or column chromatography if needed.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the synthetic power of this compound, the following workflow outlines the synthesis of a hypothetical kinase inhibitor, demonstrating the sequential and selective reactions discussed.

Caption: Synthetic Workflow for a Hypothetical Kinase Inhibitor.

This multi-step synthesis highlights the strategic advantage of using a highly functionalized building block like this compound. Each functional group can be addressed in a planned sequence, enabling the efficient construction of complex molecular architectures with a high degree of control.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its trifunctional nature provides chemists with a robust platform for creating diverse libraries of complex molecules. A comprehensive understanding of the reactivity of each functional group, coupled with the ability to perform selective transformations, is key to unlocking the full potential of this reagent. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists engaged in the design and synthesis of novel chemical entities for drug discovery and other applications.

An In-depth Technical Guide to the Reactivity of the Chlorosulfonyl Group in Substituted Benzoic Acids

Abstract

The chlorosulfonyl (-SO₂Cl) group, when attached to a substituted benzoic acid scaffold, represents a class of exceptionally versatile bifunctional reagents pivotal to modern organic synthesis. The inherent reactivity of the electrophilic sulfur center, modulated by the electronic and steric nature of substituents on the aromatic ring, provides a tunable platform for the construction of complex molecules. This guide offers a comprehensive exploration of the synthesis, reaction mechanisms, and substituent-driven reactivity of chlorosulfonylated benzoic acids. We delve into the core reactions—sulfonamide and sulfonate ester formation, and hydrolysis—providing detailed mechanistic insights and field-proven experimental protocols. Particular emphasis is placed on understanding how electron-donating and electron-withdrawing groups, as well as steric hindrance, influence reaction kinetics and outcomes. This document serves as a technical resource for professionals in drug discovery and materials science, aiming to harness the synthetic potential of these powerful intermediates.

Introduction: The Synthetic Utility of Bifunctional Scaffolds

In the landscape of synthetic chemistry, intermediates possessing multiple, orthogonally reactive functional groups are of paramount importance. 3-(Chlorosulfonyl)benzoic acid and its isomers are prime examples, featuring a highly reactive chlorosulfonyl group and a carboxylic acid moiety on a stable aromatic ring.[1] The chlorosulfonyl group is a potent electrophile, serving as a precursor to sulfonamides—a privileged functional group in medicinal chemistry—and sulfonate esters.[2][3] The carboxylic acid provides a handle for forming amides, esters, or salts.[1]

The true synthetic power of these molecules lies in the interplay between the two functional groups and the substituents on the benzene ring. The electronic character of these substituents can either enhance or diminish the electrophilicity of the sulfonyl sulfur, thereby controlling its reactivity. This guide provides the foundational knowledge to predict and manipulate these effects for the rational design of synthetic routes.

Synthesis of Substituted (Chlorosulfonyl)benzoic Acids

The most direct method for synthesizing these compounds is the electrophilic aromatic substitution reaction known as chlorosulfonation. This typically involves treating the parent benzoic acid derivative with an excess of chlorosulfonic acid (HSO₃Cl).[4][5] The reaction proceeds via an electrophilic aromatic substitution mechanism where the active electrophile is generated from chlorosulfonic acid.[6][7]

Diagram: General Synthesis Pathway

Caption: General pathway for the synthesis of chlorosulfonylated benzoic acids.

Experimental Protocol: Synthesis of 4-(Chlorosulfonyl)benzoic Acid

This protocol describes a two-step synthesis starting from p-toluenesulfonyl chloride, which is oxidized to form the carboxylic acid.[8]

Step 1: Oxidation of p-Toluenesulfonyl Chloride

-

In a fume hood, prepare a solution of chromium (VI) oxide (3.0 g, 0.03 mol) in a mixture of acetic acid (20 mL) and acetic anhydride (10 mL).

-

Slowly add p-toluenesulfonyl chloride (1.9 g, 0.01 mol) to the chromium (VI) oxide solution in portions at room temperature.

-

Heat the mixture to 40°C and maintain this temperature for 2 hours, monitoring the reaction by TLC.

-

After the reaction is complete, carefully pour the mixture into ice water.

-

Collect the resulting precipitate by filtration and wash thoroughly with cold water.

-

Dry the solid under vacuum to afford 4-(chlorosulfonyl)benzoic acid (yield ~55%).

Causality and Insights:

-

Reagent Choice: Chromium (VI) oxide is a strong oxidizing agent capable of converting the methyl group to a carboxylic acid while leaving the sulfonyl chloride intact.

-

Safety: Chromium (VI) compounds are toxic and carcinogenic; appropriate personal protective equipment (PPE) and handling procedures are mandatory. The reaction with ice water should be done cautiously as it is exothermic.

Core Reactivity of the Chlorosulfonyl Group

The sulfur atom in the chlorosulfonyl group is bonded to two highly electronegative oxygen atoms and a chlorine atom, rendering it highly electron-deficient and thus a strong electrophile. It readily undergoes nucleophilic substitution, primarily via an Sɴ2-type mechanism, where a nucleophile attacks the sulfur atom, displacing the chloride ion.[9][10]

3.1. Sulfonamide Formation

The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for synthesizing sulfonamides.[3][11] This reaction is fundamental in the synthesis of sulfa drugs and other biologically active molecules. The reaction typically requires a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[12]

Caption: Mechanism for the formation of sulfonamides from sulfonyl chlorides.

-

Dissolve the substituted (chlorosulfonyl)benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, CH₂Cl₂) in a round-bottom flask.[13]

-

Add the primary or secondary amine (1.0-1.2 eq) to the solution.

-

Add a non-nucleophilic base, such as triethylamine or pyridine (1.5 eq), to the reaction mixture.

-

Stir the reaction at room temperature for 1-12 hours. Monitor progress by TLC or LC-MS.[14]

-

Upon completion, dilute the mixture with an organic solvent and wash sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Causality and Insights:

-

Solvent: Aprotic solvents are used to prevent competitive hydrolysis of the highly reactive sulfonyl chloride.

-

Base: A tertiary amine base is used as an HCl scavenger. It is non-nucleophilic and will not compete with the primary/secondary amine in attacking the sulfonyl chloride.

3.2. Sulfonate Ester Formation

In a similar fashion, sulfonyl chlorides react with alcohols or phenols in the presence of a base to form sulfonate esters.[15][16] This reaction is often used to convert the hydroxyl group of an alcohol into a good leaving group (e.g., tosylate, mesylate) for subsequent substitution or elimination reactions.[17]

Caption: Mechanism for the formation of sulfonate esters.

-

Dissolve the alcohol (1.0 eq) in pyridine or dichloromethane containing triethylamine (1.5 eq) at 0°C.

-

Slowly add the substituted (chlorosulfonyl)benzoic acid (1.1 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-cold dilute HCl and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Causality and Insights:

-

Base/Solvent: Pyridine often serves as both the base and the solvent. It activates the sulfonyl chloride towards nucleophilic attack and neutralizes the HCl byproduct.[17]

-

Temperature: The reaction is often started at a low temperature to control the initial exothermic reaction.

3.3. Hydrolysis

Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This is typically an undesirable side reaction. The rate of hydrolysis is influenced by pH, with distinct mechanisms for neutral and alkaline conditions.[9][18] Kinetic studies show the reaction generally follows an Sɴ2 mechanism.[9]

Influence of Aromatic Substituents on Reactivity

The substituents on the benzoic acid ring play a critical role in modulating the reactivity of the chlorosulfonyl group through electronic and steric effects.[19][20]

4.1. Electronic Effects

The rate of nucleophilic attack on the sulfonyl sulfur is highly dependent on its electrophilicity.

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and halogens are EWGs. They pull electron density away from the aromatic ring and, by extension, from the sulfonyl group.[21] This increases the partial positive charge on the sulfur atom, making it more electrophilic and thus increasing the rate of reaction with nucleophiles.[20]

-

Electron-Donating Groups (EDGs): Substituents like -OCH₃, -CH₃, and -NH₂ are EDGs. They push electron density into the aromatic ring, which slightly reduces the electrophilicity of the sulfonyl sulfur.[19] This decreases the rate of reaction with nucleophiles.

These electronic effects can often be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). For the alkaline hydrolysis of aromatic sulfonyl chlorides, a positive ρ-value is observed, confirming that EWGs accelerate the reaction.[9]

Table: Effect of Substituents on Reactivity

| Substituent (Para-position) | Type | Electronic Effect | Expected Effect on Reaction Rate |

| -NO₂ | Strong EWG | -I, -M | Strong Increase |

| -CN | Strong EWG | -I, -M | Increase |

| -Cl, -Br | EWG | -I, +M (I > M) | Moderate Increase |

| -H | Reference | None | Baseline |

| -CH₃ | Weak EDG | +I, Hyperconjugation | Slight Decrease |

| -OCH₃ | Strong EDG | -I, +M (M > I) | Moderate Decrease |

4.2. Steric Effects: The "Ortho-Effect"

Substituents located at the ortho position (adjacent to the chlorosulfonyl group) can physically block the approach of a nucleophile.[22] This phenomenon, known as steric hindrance, can dramatically decrease the reaction rate, regardless of the substituent's electronic properties.[23][24] In cases of extreme steric bulk (e.g., a tert-butyl group), the reaction may be completely inhibited.[25] This "ortho-effect" is a critical consideration in synthetic design, as it can override electronic effects.[20]

Diagram: Conceptual Representation of Substituent Effects

Caption: Influence of electronic and steric effects on the sulfonyl chloride group.

Analytical Characterization

The successful synthesis and subsequent reaction of chlorosulfonylated benzoic acids must be confirmed through rigorous analytical techniques. A combination of spectroscopic methods is typically employed for structural elucidation and purity assessment.[26]

Table: Key Analytical Signatures

| Technique | Functional Group | Characteristic Signature | Notes |

| IR Spectroscopy | -SO₂Cl | Strong absorptions at ~1375 cm⁻¹ (asymmetric S=O stretch) and ~1180 cm⁻¹ (symmetric S=O stretch).[26] | Provides quick confirmation of the sulfonyl chloride group. |

| ¹H NMR | Aromatic Protons | Protons ortho to the -SO₂Cl group are significantly downfield shifted due to its electron-withdrawing nature. | Use aprotic deuterated solvents like CDCl₃ or DMSO-d₆.[26] |

| ¹³C NMR | Carbonyl Carbon | Signal appears around 165-175 ppm. | |

| C-SO₂Cl Carbon | Signal appears around 140-150 ppm. | ||

| Mass Spectrometry | Molecular Ion | Shows characteristic isotopic pattern for chlorine (M, M+2).[26] | Common fragmentation includes loss of Cl• (M-35/37) and SO₂ (M-64).[26] |

Conclusion

Substituted (chlorosulfonyl)benzoic acids are powerful and versatile intermediates in organic synthesis. Their reactivity is dominated by the highly electrophilic nature of the sulfonyl chloride group, which readily forms stable sulfonamide and sulfonate ester linkages. The true elegance of this system lies in its tunability; the reaction rates and outcomes can be predictably controlled through the judicious choice of substituents on the benzoic acid ring. Electron-withdrawing groups enhance reactivity, electron-donating groups diminish it, and ortho-substituents provide a steric shield. A thorough understanding of these principles, combined with the robust experimental protocols outlined in this guide, empowers researchers to effectively utilize these reagents in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic Acid [benchchem.com]

- 3. cbijournal.com [cbijournal.com]

- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 5. api.pageplace.de [api.pageplace.de]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. 4-(CHLOROSULFONYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. eurjchem.com [eurjchem.com]

- 16. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 22. youtube.com [youtube.com]

- 23. Solvation and steric hindrance in methyl-substituted benzoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 24. Kinetic comparison of the relative susceptibility to steric hindrance of an intra- and an inter-molecular cleavage of the ester bond in a series of 2- and 4-carbamoylphenyl esters of 2,4,6-trialkylated benzoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Benzoic Acid Derivatives in Medicinal Chemistry

Introduction: The Flourishing Role of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has emerged as a powerhouse for optimizing molecular properties and enhancing therapeutic efficacy.[1] While seemingly a subtle modification, the substitution of a hydrogen atom with fluorine can profoundly alter a molecule's electronic and steric characteristics, offering a versatile toolkit for the discerning medicinal chemist.[2] This guide provides an in-depth technical exploration of a particularly impactful class of organofluorine compounds: fluorinated benzoic acid derivatives. We will delve into the fundamental principles, practical applications, and synthetic methodologies that underscore their significance in the development of novel therapeutics.

The unique attributes of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—collectively contribute to its remarkable influence on a molecule's lipophilicity, metabolic stability, acidity, and binding affinity for biological targets.[2][3] These modifications can translate into tangible clinical benefits, including improved bioavailability, longer drug half-lives, and enhanced target selectivity.[1][4] This guide will elucidate the causality behind these effects, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how to harness the power of fluorine in the context of the versatile benzoic acid scaffold.

Modulating Physicochemical Properties: The Fluorine Advantage

The introduction of fluorine onto a benzoic acid ring system provides a powerful means to fine-tune its physicochemical properties. These alterations are not random but are a direct consequence of fluorine's inherent electronic and steric nature.

Acidity (pKa) Modulation: A Key to Biological Activity

The acidity of the carboxylic acid group is a critical determinant of a drug's absorption, distribution, and target interaction. Fluorine's strong electron-withdrawing inductive effect plays a pivotal role in modulating the pKa of benzoic acid. By stabilizing the resulting carboxylate anion, fluorine substitution increases the acidity of the benzoic acid, a phenomenon that can be strategically exploited in drug design.[5]

The position and number of fluorine substituents have a predictable and significant impact on the pKa, as illustrated in the table below. This allows for the rational design of molecules with tailored acidity to optimize their interaction with biological targets and improve their pharmacokinetic profile.[5][6]

| Compound | Isomer | pKa Value |

| Benzoic Acid (Reference) | - | 4.20 |

| Monofluorobenzoic Acids | ||

| 2-Fluorobenzoic acid | 3.27 | |

| 3-Fluorobenzoic acid | 3.86 | |

| 4-Fluorobenzoic acid | 4.14 | |

| Difluorobenzoic Acids | ||

| 2,3-Difluorobenzoic acid | 2.88 | |

| 2,4-Difluorobenzoic acid | 2.85 | |

| 2,5-Difluorobenzoic acid | 2.87 | |

| 2,6-Difluorobenzoic acid | 2.13 | |

| 3,4-Difluorobenzoic acid | 3.80 | |

| 3,5-Difluorobenzoic acid | 3.37 | |

| Trifluorobenzoic Acids | ||

| 2,4,5-Trifluorobenzoic acid | 2.80 | |

| 2,4,6-Trifluorobenzoic acid | 1.83 | |

| 3,4,5-Trifluorobenzoic acid | 3.29 |

Table 1: Comparative pKa values of fluorinated benzoic acid isomers.[5][7]

Caption: Impact of fluorine substitution on key molecular properties.

Lipophilicity (logP) and Conformational Control

Fluorine substitution also influences a molecule's lipophilicity, a key factor in its ability to cross biological membranes.[4] The effect of fluorine on logP can be complex and context-dependent, but it generally provides a means to fine-tune this property for optimal absorption and distribution.[8] Furthermore, the introduction of fluorine can impose conformational constraints on the molecule, which can be advantageous for locking the drug into a bioactive conformation for enhanced target binding.[9]

Enhancing Pharmacokinetic Profiles: The Role of Fluorine in ADME

A major challenge in drug development is achieving a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Fluorinated benzoic acid derivatives often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.

Metabolic Stability: Blocking the "Soft Spots"

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are major players in drug metabolism.[3][4] By strategically placing fluorine atoms at metabolically labile positions—so-called "metabolic soft spots"—medicinal chemists can effectively block oxidative degradation, leading to a longer drug half-life and reduced clearance.[10]

Case Studies: FDA-Approved Drugs Derived from Fluorinated Benzoic Acids

The successful application of fluorinated benzoic acid derivatives is evident in a number of FDA-approved drugs. The following case studies highlight the diverse therapeutic areas where these compounds have made a significant impact.

Celecoxib (Celebrex®): A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, providing anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[11] The trifluoromethyl group on the pyrazole ring, derived from a fluorinated precursor, is crucial for its selective binding to the COX-2 active site.[12]

Mechanism of Action: Celecoxib inhibits the synthesis of prostaglandins, which are key mediators of pain and inflammation, by selectively blocking the COX-2 enzyme.[13] Its sulfonamide side chain binds to a hydrophilic region near the active site of COX-2, contributing to its selectivity.[14]

Caption: Simplified mechanism of action of Celecoxib.

Diflunisal: An NSAID with a Unique Profile

Diflunisal is a salicylic acid derivative with analgesic and anti-inflammatory properties. The presence of the difluorophenyl moiety is a key structural feature that contributes to its potency and long half-life.[5]

Mechanism of Action: Diflunisal is a non-selective inhibitor of both COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis.[15] More recently, it has been discovered that diflunisal can also stabilize the transthyretin (TTR) tetramer, preventing its dissociation into amyloidogenic monomers. This has led to its investigation as a potential treatment for TTR amyloidosis.[16][17]

Flurbiprofen: A Potent Anti-inflammatory Agent

Flurbiprofen is another NSAID from the propionic acid class, used to treat pain and inflammation.[18] The fluorine atom on the biphenyl ring system enhances its anti-inflammatory activity.[19]

Mechanism of Action: Like other NSAIDs, flurbiprofen works by reversibly inhibiting cyclooxygenase enzymes, leading to a reduction in prostaglandin synthesis.[20]

Broader Therapeutic Applications

The utility of fluorinated benzoic acid derivatives extends beyond anti-inflammatory agents. These versatile scaffolds are being explored in a wide range of therapeutic areas.

-

Oncology: Fluorinated benzoic acid derivatives have shown promise as anticancer agents. For example, certain cyclopentaquinoline derivatives incorporating a fluorobenzoic acid moiety have demonstrated the ability to induce cell cycle arrest and apoptosis in lung cancer cells.[21]

-

Neurology: The ability of fluorine to modulate lipophilicity and blood-brain barrier penetration makes these compounds attractive for developing drugs targeting the central nervous system.[22] For instance, tetrahydroacridine derivatives with a fluorobenzoic acid moiety have been investigated as potential treatments for Alzheimer's disease due to their ability to inhibit cholinesterases and β-amyloid aggregation.[23]

-

Enzyme Inhibition: The tailored electronic properties of fluorinated benzoic acids make them effective as inhibitors of various enzymes. They have been explored as inhibitors of influenza neuraminidase and carbonic anhydrase, among others.[22][24]

Experimental Protocols

To provide a practical resource for researchers, this section details representative synthetic protocols for key fluorinated benzoic acid derivatives and a common biological assay.

Synthesis of Celecoxib

This protocol outlines a common synthetic route to Celecoxib.[13]

Step 1: Synthesis of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione

-

To a solution of 4-methylacetophenone in toluene, add sodium methoxide.

-

Slowly add ethyl trifluoroacetate to the mixture at 20-25°C.

-

Heat the reaction mixture to reflux for several hours.

-

After cooling, quench the reaction with aqueous hydrochloric acid.

-

Separate the organic layer, extract the aqueous layer with toluene, and combine the organic fractions.

-

Wash the combined organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude diketone.

Step 2: Cyclization to form Celecoxib

-

Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.

-

Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.

Synthesis of Diflunisal

The synthesis of Diflunisal can be achieved through several routes, often starting from 2,4-difluoroaniline.[25]

Route 1:

-

Diazotization of 2,4-difluoroaniline followed by condensation with anisole to produce 4-(2,4-difluorophenyl)anisole.

-

Hydrolysis of the anisole derivative with hydroiodic acid in refluxing acetic acid to yield 4-(2,4-difluorophenyl)phenol.

-

Carbonation of the phenol with potassium carbonate and carbon dioxide under pressure and heat to afford Diflunisal.

Route 2:

-

Diazotization of 2,4-difluoroaniline and subsequent condensation with benzene in the presence of copper powder to give 2,4-difluorobiphenyl.

-

Acetylation of 2,4-difluorobiphenyl with acetic anhydride and aluminum chloride to yield 4-(2,4-difluorophenyl)acetophenone.

-

Oxidation of the acetophenone with hydrogen peroxide to afford 4-(2,4-difluorophenyl)phenyl acetate.

-

Hydrolysis of the acetate with sodium hydroxide to give 4-(2,4-difluorophenyl)phenol, which can then be carbonated as in Route 1.

Synthesis of Flurbiprofen

A common synthesis of Flurbiprofen is outlined below.[12][26]

-

Start with 4-acetyl-2-fluorobiphenyl, which is converted to ethyl 2-fluoro-4-biphenylacetate via the Willgerodt reaction and subsequent esterification.

-

Treat the ester with diethyl carbonate and sodium ethoxide, followed by dimethyl sulfate, to give diethyl 2-(2-fluoro-4-biphenylyl)-2-methyl malonate.

-

Saponify the malonate ester and then acidify to obtain the corresponding malonic acid.

-

Decarboxylate the malonic acid by heating to yield Flurbiprofen.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a method to determine the inhibitory potency (IC50) of a compound against COX-1 and COX-2 enzymes.[11]

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., a fluorinated benzoic acid derivative)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

Assay buffer

-

Vehicle (e.g., DMSO)

Procedure:

-

Pre-incubate the COX-1 and COX-2 enzymes with various concentrations of the test compound or vehicle in the assay buffer for a specified time at a controlled temperature.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period and then terminate it.

-

Quantify the amount of PGE2 produced using an EIA kit.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Conclusion and Future Perspectives

Fluorinated benzoic acid derivatives represent a cornerstone in modern medicinal chemistry, offering a powerful and predictable means to optimize the properties of drug candidates.[2] The strategic introduction of fluorine allows for the fine-tuning of acidity, lipophilicity, and metabolic stability, leading to compounds with enhanced therapeutic profiles. The success of drugs like Celecoxib, Diflunisal, and Flurbiprofen stands as a testament to the value of this approach.

As our understanding of the nuanced effects of fluorine continues to grow, and as new synthetic methodologies for fluorination are developed, the applications of fluorinated benzoic acid derivatives are poised to expand even further. Future research will likely focus on the development of more complex and highly functionalized derivatives for a wider range of therapeutic targets, solidifying the indispensable role of fluorine in the future of drug discovery.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 8. researchgate.net [researchgate.net]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flurbiprofen: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. Preparation method of flurbiprofen - Eureka | Patsnap [eureka.patsnap.com]

- 15. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]

- 18. CN106008226A - Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Google Patents [patents.google.com]

- 19. Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 20. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 21. New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis of Diflunisal - Chempedia - LookChem [lookchem.com]

- 26. moodle2.units.it [moodle2.units.it]

A Comprehensive Technical Guide to the Synthesis of N-Alkylated Methylsulfonylanthranilic Acids Utilizing 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details a robust synthetic pathway for the preparation of N-alkylated methylsulfonylanthranilic acids, valuable scaffolds in medicinal chemistry. The synthesis originates from the versatile, yet challenging, starting material: 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid. This document provides a comprehensive overview of the chemical principles, a detailed step-by-step protocol, and an exploration of the underlying reaction mechanisms. The information presented herein is curated to empower researchers in drug discovery and development with the practical knowledge required for the successful synthesis and future derivatization of these important molecules.

Introduction: The Strategic Importance of N-Alkylated Methylsulfonylanthranilic Acids

N-alkylated methylsulfonylanthranilic acids represent a class of compounds with significant potential in drug discovery. The anthranilic acid core is a well-established pharmacophore, present in a variety of therapeutic agents. The incorporation of a methylsulfonyl group and N-alkylation allows for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. These modifications can lead to enhanced target affinity, improved oral bioavailability, and reduced off-target effects.

The strategic selection of the starting material is paramount for the efficient construction of these complex molecules. This compound (CAS 264927-50-6) serves as a highly functionalized and versatile precursor for this purpose.[1][2][3] Its multiple reactive sites—a carboxylic acid, a sulfonyl chloride, and halogen substituents—offer a rich platform for sequential and regioselective chemical transformations.

This guide will elucidate the synthetic route from this key starting material to the desired N-alkylated methylsulfonylanthranilic acid derivatives, providing a foundation for the exploration of new chemical entities in drug development programs.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is crucial for successful synthesis.

| Property | Value | Source |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 264927-50-6 | [1][2][3] |

| Molecular Formula | C₇H₃Cl₂FO₄S | [1][2][3] |

| Molecular Weight | 273.07 g/mol | [1][2] |

| Appearance | White solid | [4] |

| Melting Point | 145-148 °C | [2] |

| Solubility | Sparingly soluble in water | [4] |

The Synthetic Pathway: A Multi-Step Approach

The synthesis of N-alkylated methylsulfonylanthranilic acids from this compound is a multi-step process that involves three key transformations:

-

Sulfonamide Formation: Reaction of the sulfonyl chloride with a primary amine.

-

Conversion to Methylsulfone: Reduction of the sulfonyl chloride to a sulfinic acid intermediate, followed by methylation.

-

N-Alkylation: Introduction of an alkyl group onto the nitrogen atom of the resulting anthranilic acid derivative.

The following sections will detail the experimental protocol for this synthetic sequence.

Diagram of the Synthetic Workflow

References

- 1. US3793311A - Substituted anthranilic acids - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. BE816715A - METHYLSULFONYLBENZOIC ACID DERIVATIVES AND PROCESS FOR THEIR PREPARATION - Google Patents [patents.google.com]

- 4. Synthesis of Aryl Methyl Sulfides from Arysulfonyl Chlorides with Dimethyl Carbonate as the Solvent and C1 Source | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Safe Handling of 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid

Authored for Drug Development Professionals, Researchers, and Scientists

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid. As a key building block in organic synthesis, particularly for novel pharmaceutical compounds, a thorough understanding of its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.[1] This document moves beyond mere procedural steps to explain the causality behind each recommendation, grounding laboratory practice in established safety science.

Chemical and Physical Identity

A precise understanding of a compound's properties is the foundation of safe handling. This compound is a solid aryl fluorinated compound used in the synthesis of derivatives like N-alkylated 4-substituted methylsulfonylanthranilic acid.[1] Its key identifiers and physical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 264927-50-6 | [2] |

| Molecular Formula | C₇H₃Cl₂FO₄S | [2] |

| Molecular Weight | 273.07 g/mol | [2] |

| Melting Point | 145-148 °C | [1] |

| Appearance | White to off-white crystalline powder | [3][4] |

| SMILES String | OC(=O)c1cc(c(F)cc1Cl)S(Cl)(=O)=O |

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), this compound is classified as a significant hazard. The primary risk stems from its corrosive nature.

-

GHS Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statement: H314 - Causes severe skin burns and eye damage. [5]

-

Hazard Class: Skin Corrosion, Category 1B[3]

Expert Insight: A "Category 1B" classification indicates that upon contact, this chemical can cause irreversible skin damage after an exposure of up to one hour.[3] This is not merely a mild irritant; it is a destructive compound that requires the highest level of precaution. The presence of both a carboxylic acid and a chlorosulfonyl group contributes to its reactivity and corrosive properties. The chlorosulfonyl group is particularly susceptible to hydrolysis, which can release hydrochloric acid and sulfuric acid upon contact with moisture, further exacerbating its hazardous nature.

Core Safety Protocols: A Multi-Layered Approach

A robust safety plan relies on a hierarchy of controls, prioritizing systemic protections over individual actions. This principle is fundamental to minimizing risk when handling corrosive compounds.

Caption: Hierarchy of Controls.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3] This is non-negotiable. A fume hood provides critical exhaust ventilation to prevent the inhalation of fine dust particles and protects the user from splashes.[3] Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3][6]

Personal Protective Equipment (PPE): The Essential Barrier

Given the H314 hazard statement, appropriate PPE is mandatory.[5]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique to avoid skin contact and dispose of them in accordance with institutional policy.[7][8]

-

Eye and Face Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, such as when dissolving the solid or during a reaction quench, a full face shield should be worn in addition to goggles.[7][9]

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure it has long sleeves and fits properly. Do not wear shorts or open-toed shoes in the laboratory.[7]

-

Respiratory Protection: If dusts are generated outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with an appropriate particulate filter is necessary.[10]

Handling and Storage Procedures

Handling Protocol:

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Clearly label all containers.

-

Aliquotting: When weighing the solid, use anti-static weigh paper or a dedicated spatula to minimize dust generation. Avoid creating dust clouds.[3]

-

Transfers: If transferring the solid, do so carefully to prevent spills. If making a solution, add the solid slowly to the solvent.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[9] After handling is complete, wash your hands and any exposed skin thoroughly with soap and water, even after removing gloves.[3]

Storage Protocol:

-

Container: Keep the compound in its original, tightly closed container.[3]

-

Environment: Store in a locked, dedicated corrosives cabinet.[3] The storage area must be cool, dry, and well-ventilated.[6][11]

-

Moisture Protection: The chlorosulfonyl group is water-reactive. Protect the container from moisture and humidity to prevent degradation and the release of corrosive byproducts.[3]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[3]

Emergency Response and First Aid

Immediate and correct action following an exposure is critical to mitigating injury. All personnel must be familiar with these procedures before beginning work with the compound.

Caption: Emergency Response Workflow.

Step-by-Step First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3][6] Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[3][9] Remove contact lenses if present and easy to do so.[9] Immediate medical attention is required.[3]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][9] If the person is not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the victim inhaled the substance.[3] Call a physician or poison control center immediately.[3]

-

Ingestion: DO NOT induce vomiting.[3] Rinse the mouth thoroughly with water.[9] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

Accidental Release and Disposal

Spill Response:

-

Evacuate all non-essential personnel from the area.

-

Wearing the full PPE described in section 3.2, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

-

Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[3] Avoid creating dust.[3]

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Ensure all contaminated materials and cleaning supplies are collected for proper disposal.

Waste Disposal: Disposal of this compound and any contaminated materials must be handled as hazardous waste.[9] All waste must be placed in sealed, properly labeled containers.[11] Disposal must be carried out by a licensed waste disposal contractor in strict accordance with all federal, state, and local environmental regulations. Do not dispose of this chemical down the drain or in regular trash.[10]

References

- 1. 2-CHLORO-5-CHLOROSULFONYL-4-FLUOROBENZO& | 264927-50-6 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. 5-(chlorosulfonyl)-2-fluorobenzoic acid, 97%, Thermo Scientific Chemicals 5 g | Contact Us [thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. aksci.com [aksci.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

Methodological & Application

Application Notes & Protocol: Synthesis of Novel Sulfonamides Utilizing 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic Acid

Abstract

This document provides a comprehensive guide for the synthesis of sulfonamide derivatives, a class of compounds of paramount importance in drug discovery, using 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid as a key starting material. Sulfonamides are integral scaffolds in a wide array of therapeutic agents, demonstrating antibacterial, anti-inflammatory, and anticancer properties.[1][2] This protocol details a robust and reproducible method based on the nucleophilic substitution reaction between the sulfonyl chloride functional group and a primary or secondary amine.[3][4][5] We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline methods for purification and characterization, and discuss critical safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize novel, functionalized sulfonamides for screening and lead optimization.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group (R-SO₂NR'R'') is a privileged structure in medicinal chemistry. Its prevalence stems from its ability to act as a stable, non-classical bioisostere for amide bonds, offering improved metabolic stability and unique hydrogen bonding capabilities.[6] The synthesis of diverse sulfonamide libraries is a cornerstone of many drug discovery programs. The starting material, this compound, is a versatile building block. The presence of the highly reactive sulfonyl chloride group allows for facile reaction with a wide range of amines, while the carboxylic acid, chloro, and fluoro substituents provide additional handles for subsequent chemical modifications, enabling the creation of complex and diverse molecular architectures.

Reaction Principle and Mechanism

The synthesis of sulfonamides from sulfonyl chlorides is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds via the attack of a nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride.[7]

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electron-deficient sulfur atom of the sulfonyl chloride.

-

Formation of Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and the hydrogen chloride (HCl) byproduct generated in the reaction. This step drives the reaction to completion.[7]

References

Application Note & Protocol: A Guide to the Synthesis of N-alkylated 4-Substituted Methylsulfonylanthranilic Acid Derivatives

Abstract

This document provides a comprehensive guide for the synthesis of N-alkylated 4-substituted methylsulfonylanthranilic acid derivatives, compounds of significant interest in medicinal chemistry and drug development. Anthranilic acid and its analogues serve as privileged pharmacophores for developing pharmaceuticals to manage a wide range of diseases.[1][2] The introduction of a methylsulfonyl group at the 4-position and subsequent N-alkylation can modulate the molecule's physicochemical properties and biological activity, leading to potential therapeutic agents for inflammatory conditions, cancer, and infectious diseases.[3][4] This guide details two primary synthetic stages: the preparation of the core 4-(methylsulfonyl)anthranilic acid intermediate and its subsequent N-alkylation via both classical and modern catalytic methods. We provide step-by-step protocols, mechanistic insights, and key considerations for researchers in the field.

Strategic Overview of the Synthesis

The synthesis of the target compounds is logically approached in a two-stage sequence. This strategy allows for the modular assembly of the final derivatives, enabling the introduction of diverse alkyl groups onto a common, pre-functionalized aromatic core.

-

Stage 1: Synthesis of the Core Intermediate. The first stage focuses on constructing the 4-(methylsulfonyl)anthranilic acid scaffold. This involves the introduction of the methylsulfonyl group and ensuring the correct ortho-amino benzoic acid arrangement.

-

Stage 2: N-Alkylation. The second stage involves the selective alkylation of the amino group of the anthranilic acid core. We will discuss two robust methods: a classical SN2 reaction with alkyl halides and a modern, greener "Borrowing Hydrogen" catalytic approach using alcohols.

The overall synthetic workflow is depicted below.